5-Phenyllevulinic Acid Exhibits 26-Fold Higher Affinity for Penicillin Acylase Inhibition Compared to a Known Inhibitor
5-Phenyllevulinic acid (4-oxo-5-phenylpentanoic acid) acts as a potent, reversible competitive inhibitor of penicillin acylase from *Escherichia coli*. Its inhibition constant (Ki) is 31 µM, which is significantly lower (i.e., more potent) than that of octanoic acid, a known hydrophobic inhibitor of penicillin acylase from *Streptomyces lavendulae*, which has a reported Ki of 800 µM [1].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 31 µM |
| Comparator Or Baseline | Octanoic acid (Ki = 800 µM / 0.8 mM) |
| Quantified Difference | 5-Phenyllevulinic acid has a 26-fold lower Ki, indicating significantly higher binding affinity. |
| Conditions | In vitro enzyme assay with penicillin acylase from *Escherichia coli* [1] and *Streptomyces lavendulae* for the comparator [2]. |
Why This Matters
This high affinity makes 5-Phenyllevulinic acid a valuable tool compound for studying penicillin acylase kinetics and a potential starting point for developing more potent, non-hydrolyzable enzyme inhibitors.
- [1] Tserniuk VN, Solodenko VA, Kukhar' VP. Inhibition of penicillin acylase from Escherichia coli by benzylalkylketones and benzylalkylcarbinols. Ukrainskii Biokhimicheskii Zhurnal. 1995;67(5):29-32. PMID: 8830433. View Source
- [2] Torres-Guzmán R, de la Mata I, Torres-Bacete J, Arroyo M, Castillón MP, Acebal C. Substrate Specificity of Penicillin Acylase from Streptomyces lavendulae. Biochemical and Biophysical Research Communications. 2002;291(2):336-341. View Source
